N-1,3-Benzothiazol-2-YL-3-chloropropanamide
CAS No.: 2877-36-3
Cat. No.: VC2009827
Molecular Formula: C10H9ClN2OS
Molecular Weight: 240.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2877-36-3 |
---|---|
Molecular Formula | C10H9ClN2OS |
Molecular Weight | 240.71 g/mol |
IUPAC Name | N-(1,3-benzothiazol-2-yl)-3-chloropropanamide |
Standard InChI | InChI=1S/C10H9ClN2OS/c11-6-5-9(14)13-10-12-7-3-1-2-4-8(7)15-10/h1-4H,5-6H2,(H,12,13,14) |
Standard InChI Key | BDRXIJMJSBTEBN-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)N=C(S2)NC(=O)CCCl |
Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)NC(=O)CCCl |
Introduction
Chemical Identity and Structure
N-1,3-Benzothiazol-2-YL-3-chloropropanamide (CAS Number: 2877-36-3) is characterized by its molecular formula C₁₀H₉ClN₂OS and a molecular weight of 240.71 g/mol. The compound features a benzothiazole ring system connected to a 3-chloropropanamide group through the nitrogen at the 2-position of the benzothiazole ring . This structural arrangement creates a molecule with potential hydrogen bond donor and acceptor sites, making it relevant for various chemical and biological interactions.
Nomenclature and Synonyms
The compound is known by several synonyms in the scientific literature and commercial catalogs:
-
N-(1,3-benzothiazol-2-yl)-3-chloropropanamide
-
Propanamide, N-2-benzothiazolyl-3-chloro-
-
N-(Benzo[d]thiazol-2-yl)-3-chloropropanamide
Structural Characteristics
The molecular structure consists of three key components:
-
A benzothiazole ring system (fused benzene and thiazole rings)
-
An amide linkage (-NH-CO-)
-
A 3-chloropropyl chain attached to the carbonyl group
This arrangement provides the molecule with both rigid (aromatic) and flexible (aliphatic) segments, contributing to its physicochemical properties and potential interaction profiles .
Physicochemical Properties
N-1,3-Benzothiazol-2-YL-3-chloropropanamide exhibits specific physicochemical properties that influence its behavior in chemical reactions and biological systems. Table 1 summarizes these properties.
Table 1: Physicochemical Properties of N-1,3-Benzothiazol-2-YL-3-chloropropanamide
Property | Value | Method |
---|---|---|
Molecular Weight | 240.71 g/mol | Calculated |
Melting Point | 192 °C | Experimental (Solvents: ethanol, acetone) |
Density | 1.439±0.06 g/cm³ | Predicted |
pKa | 9.70±0.70 | Predicted |
XLogP3-AA | 2.4 | Computed |
Hydrogen Bond Donor Count | 1 | Computed |
Hydrogen Bond Acceptor Count | 3 | Computed |
Rotatable Bond Count | 3 | Computed |
Exact Mass | 240.0124118 Da | Computed |
These properties indicate that the compound has moderate lipophilicity (LogP value of 2.4) and possesses both hydrogen bond donor and acceptor capabilities, which could be relevant for its potential applications in medicinal chemistry and other research fields .
Spectral Characteristics
Spectral data provides essential information for structural confirmation and purity assessment of N-1,3-Benzothiazol-2-YL-3-chloropropanamide. Available spectral information includes:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectral data for N-1,3-Benzothiazol-2-YL-3-chloropropanamide has been documented in spectral databases. The spectral patterns reflect the carbon environments within the molecule, including the characteristic signals for the aromatic carbons of the benzothiazole ring, the carbonyl carbon, and the aliphatic carbons of the chloropropanamide moiety .
Mass Spectrometry
The exact mass of N-1,3-Benzothiazol-2-YL-3-chloropropanamide (240.0124118 Da) serves as a crucial identifier in mass spectrometric analyses. This precise measurement allows for accurate identification of the compound in complex mixtures and verification of synthetic products .
Synthesis and Preparation
The synthesis of N-1,3-Benzothiazol-2-YL-3-chloropropanamide has been documented in the scientific literature, with specific methodologies offering good yields and relatively straightforward procedures.
Supplier | Package Size | Price (USD) | Purity | Updated |
---|---|---|---|---|
Biosynth Carbosynth | 500 mg | $60 | Not specified | 2021/12/16 |
Biosynth Carbosynth | 1 g | $105 | Not specified | 2021/12/16 |
Biosynth Carbosynth | 2 g | $179 | Not specified | 2021/12/16 |
Matrix Scientific | 500 mg | $95 | Not specified | 2021/12/16 |
AK Scientific | 1 g | $191 | 95% | 2021/12/16 |
Sigma-Aldrich (ChemBridge) | 1 g | €125.18 | Not specified | Current |
The compound is typically available in research-grade purity, with AK Scientific specifically listing a minimum purity specification of 95% .
Related Compounds
Understanding the structural relationships between N-1,3-Benzothiazol-2-YL-3-chloropropanamide and similar compounds provides valuable context for its chemical behavior and potential applications.
Structural Analogs
Several structural analogs of N-1,3-Benzothiazol-2-YL-3-chloropropanamide have been documented:
-
N-1,3-benzothiazol-2-yl-2-chloropropanamide (CAS: 26608-39-9): A positional isomer where the chlorine atom is located at the 2-position instead of the 3-position of the propanamide chain .
-
N-1,3-benzothiazol-2-yl-2-chloroacetamide (CAS: 3028-02-2): A homolog with a shorter alkyl chain, featuring two carbon atoms instead of three in the chloroalkyl segment .
Functional Derivatives
The literature also describes more complex benzothiazole derivatives with diverse functional groups, including:
-
Triazolo[3,4-b]benzothiazole derivatives: These compounds represent more complex heterocyclic systems that incorporate the benzothiazole scaffold and have shown promising enzyme inhibitory properties .
-
Hydroxyl, methoxy, and amino derivatives: Various substitution patterns on the benzothiazole ring can significantly alter the physicochemical properties and biological activities of these compounds .
Future Research Perspectives
The limited specific research on N-1,3-Benzothiazol-2-YL-3-chloropropanamide presents numerous opportunities for future investigations.
Structure-Activity Relationship Studies
Systematic modifications of N-1,3-Benzothiazol-2-YL-3-chloropropanamide could yield valuable insights into structure-activity relationships, particularly in the context of:
-
Enzyme inhibition profiles
-
Antimicrobial activities
-
Anticancer potential
-
Other biological activities associated with benzothiazole derivatives
Synthetic Methodology Advancement
Development of more efficient and environmentally friendly synthetic routes for N-1,3-Benzothiazol-2-YL-3-chloropropanamide could include:
-
Green chemistry approaches
-
Microwave-assisted synthesis
-
Flow chemistry methodologies
-
Catalytic processes for improved yields and selectivity
Collaborative Research Opportunities
The intersection of medicinal chemistry, synthetic organic chemistry, and biological sciences offers fertile ground for collaborative research involving N-1,3-Benzothiazol-2-YL-3-chloropropanamide and related compounds, potentially leading to novel applications in drug discovery and development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume